N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide
Übersicht
Beschreibung
N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide, also known as TTA-A2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TTA-A2 is a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Wissenschaftliche Forschungsanwendungen
N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and related metabolic disorders. GPR40 is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, suggesting that it may be a potential therapeutic agent for the treatment of type 2 diabetes.
Wirkmechanismus
N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide is a selective agonist of GPR40, which is a G protein-coupled receptor that is expressed in pancreatic beta cells. GPR40 is activated by long-chain fatty acids and plays a key role in glucose-stimulated insulin secretion. This compound binds to GPR40 and enhances glucose-stimulated insulin secretion by increasing intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. In addition, this compound has been shown to improve glucose tolerance and reduce insulin resistance in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide is its high potency and selectivity for GPR40. This makes it a useful tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-oxotetrahydro-3-thienyl)-4-propylbenzamide. One area of interest is the development of more potent and selective agonists of GPR40 for use as potential therapeutic agents. Another area of interest is the study of the role of GPR40 in other physiological processes, such as inflammation and lipid metabolism. Finally, the potential use of this compound as a tool for studying the role of GPR40 in human physiology and disease warrants further investigation.
Eigenschaften
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-propylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-2-3-10-4-6-11(7-5-10)13(16)15-12-8-9-18-14(12)17/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRKOLYWAYSLNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2CCSC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.